
(2-Oxochromen-6-yl) acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 6-(acetyloxy)- can be achieved through various methods. One common approach involves the Pechmann reaction, where phenols react with β-keto esters in the presence of a strong acid catalyst like sulfuric acid . Another method includes the use of alkaline protease from Bacillus licheniformis, which catalyzes a domino Knoevenagel/intramolecular transesterification reaction .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as solvent choice, water content, and temperature to favor the desired reaction pathway .
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 6-(acetyloxy)- undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran-2-one, 6-(acetyloxy)- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 6-(acetyloxy)- involves its interaction with various molecular targets and pathways. For instance, it can reduce components of the plasma membrane redox system, such as coenzyme Q and vitamin quinones, producing antioxidant hydroquinone forms . This process may function as a superoxide scavenger, preventing hydroquinone oxidation and facilitating excretion.
Comparación Con Compuestos Similares
Similar Compounds
Coumarin: The parent compound, known for its fragrant properties and use in perfumes.
Decursinol: A derivative with pronounced antiarrhythmic activity.
Obtusifol: Another derivative studied for its pharmacological properties.
Uniqueness
2H-1-Benzopyran-2-one, 6-(acetyloxy)- is unique due to its specific acetylation at the 6-position, which imparts distinct chemical and biological properties compared to other coumarin derivatives
Propiedades
Número CAS |
20690-03-3 |
|---|---|
Fórmula molecular |
C11H8O4 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
(2-oxochromen-6-yl) acetate |
InChI |
InChI=1S/C11H8O4/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(13)15-10/h2-6H,1H3 |
Clave InChI |
YJFWQQFBOFHFLX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC2=C(C=C1)OC(=O)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


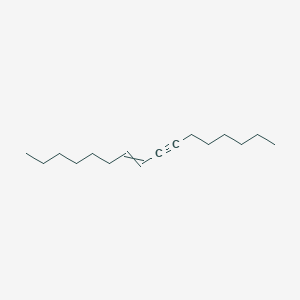

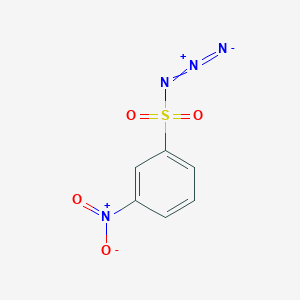

![2-methyl-N-[4-[[4-[(2-methylaziridine-1-carbonyl)amino]phenyl]methyl]phenyl]aziridine-1-carboxamide](/img/structure/B14713520.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)


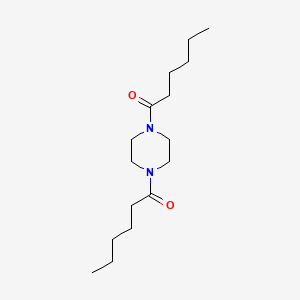
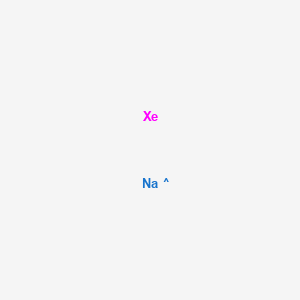
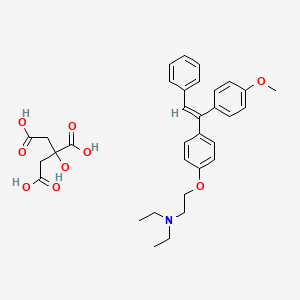
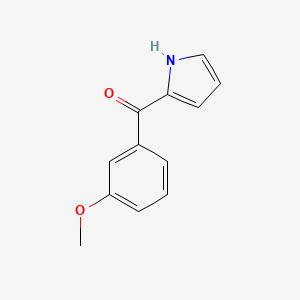
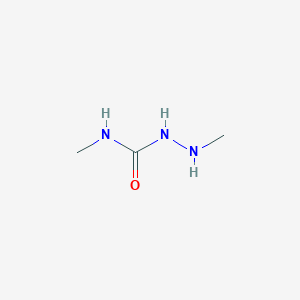
![N-[2-(diethylamino)ethyl]-4-propan-2-ylsulfonylbenzamide](/img/structure/B14713567.png)
